甲基2-氨基嘧啶-5-羧酸酯

描述

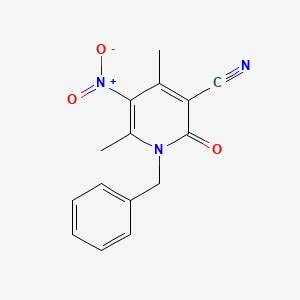

Methyl 2-aminopyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. This compound, in particular, features an amino group at the second position and a carboxylate ester at the fifth position of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives can involve various methods, including the reaction of different starting materials such as isoxazoles, pyridinium ylides, or aminopyridines with other reagents to introduce various functional groups into the pyrimidine ring. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system is an example of such synthetic strategies . Additionally, the reaction of 2-aminopyridines with 3-bromoacetylazulene-1-carboxylate to form imidazo-fused nitrogen-heterocycles is another example of pyrimidine derivative synthesis .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various analytical techniques such as X-ray crystallography, NMR, and quantum chemical calculations. For example, the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were determined using X-ray crystallography and further supported by DFT studies . These techniques provide detailed information about the geometry and electronic structure of the molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, catalytic reductions, and complex formation with metals. For instance, the reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines leads to the formation of imidazo[1,2-a]pyridine-substituted azulenes . Moreover, the formation of metal complexes, as seen with silver complexes of 2-amino-3-methylpyridine and pyridine-2-carboxaldoxime, demonstrates the ability of pyrimidine derivatives to act as ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. These properties are crucial for the compound's potential applications in various fields, including medicinal chemistry and materials science. For example, the antimicrobial activity of silver complexes of pyrimidine derivatives against various bacteria and yeasts indicates the biological relevance of these compounds . Additionally, the interaction of these metal complexes with DNA suggests potential applications in biochemistry and pharmacology .

科学研究应用

- Antitrypanosomal and Antiplasmodial Activities

- Field : Medicinal Chemistry .

- Application Summary : Methyl 2-aminopyrimidine-5-carboxylate is used as a starting material to prepare novel 2-aminopyrimidine derivatives . These derivatives are then tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Methods of Application : The 2-aminopyrimidine derivatives are prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

In addition, “Methyl 2-aminopyrimidine-5-carboxylate” can be used in computational chemistry and molecular modeling. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

- Computational Chemistry and Molecular Modeling

- Field : Computational Chemistry .

- Application Summary : “Methyl 2-aminopyrimidine-5-carboxylate” can be used in computational chemistry and molecular modeling . This involves the use of computer simulation to assist in solving chemical problems. It uses methods of theoretical chemistry, incorporated into efficient computer programs, to calculate the structures and properties of molecules and solids .

- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . These simulations can help researchers understand the behavior of this compound at the molecular level .

- Results : The results of these simulations can provide valuable insights into the properties of “Methyl 2-aminopyrimidine-5-carboxylate”, which can inform its use in various applications .

未来方向

While specific future directions for Methyl 2-aminopyrimidine-5-carboxylate are not available, it’s worth noting that 2-aminopyrimidine derivatives have shown potential in medical research. For instance, some 2-aminopyrimidine derivatives exhibited good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests potential future directions in the development of new efficient antitrypanosomal and antiplasmodial compounds .

属性

IUPAC Name |

methyl 2-aminopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBXKOTWYZYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430733 | |

| Record name | Methyl 2-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-aminopyrimidine-5-carboxylate | |

CAS RN |

308348-93-8 | |

| Record name | Methyl 2-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-aminopyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)